molecular formula C33H53O2P B12883401 Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12883401
M. Wt: 512.7 g/mol
InChI Key: NADNMVSCJPVHTQ-UHFFFAOYSA-N
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Description

Overview of Dialkylbiaryl Phosphine Ligands in Modern Catalysis

Dialkylbiaryl phosphine ligands constitute a critically important class of ancillary ligands in transition metal-catalyzed reactions. Their development addressed longstanding limitations in cross-coupling chemistry, particularly the poor reactivity of aryl chlorides and the need for milder reaction conditions. These ligands share three defining structural characteristics:

  • A biphenyl backbone providing axial chirality and conformational rigidity
  • Bulky dialkyl groups (typically tert-butyl, cyclohexyl, or adamantyl) attached to phosphorus
  • Strategic ortho-substitution on the lower aryl ring to prevent catalyst decomposition

The electronic richness of the phosphorus center, conferred by strong σ-donating alkyl groups, lowers the activation energy for oxidative addition steps in palladium-catalyzed reactions. Simultaneously, the steric bulk of substituents promotes the formation of monoligated metal complexes (L–Pd^0^), which are the catalytically active species. This combination enables unprecedented reactivity with challenging substrates, as demonstrated in benchmark transformations:

Table 1: Catalytic Applications of Dialkylbiaryl Phosphine Ligands

Reaction Type Substrate Scope Improvement Key Reference
Suzuki-Miyaura Coupling Aryl chlorides at room temperature
Buchwald-Hartwig Amination Sterically hindered amine partners
Negishi Cross-Coupling Functional group tolerance
C–O Bond Formation Etherifications under mild conditions

The modular synthesis of these ligands permits systematic tuning of steric and electronic parameters. For instance, replacing cyclohexyl with adamantyl groups increases steric protection of the metal center, while methoxy substituents on the upper aryl ring modulate electron density. This adaptability has spawned specialized ligands optimized for nickel-, copper-, and gold-catalyzed processes, expanding their utility beyond traditional palladium chemistry.

Historical Development and Significance of Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine

The evolution of dialkylbiaryl phosphine ligands reached a zenith with the development of this compound. This compound emerged from iterative structure-activity studies aimed at addressing two persistent challenges:

  • Catalyst deactivation via β-hydride elimination in alkylamine couplings
  • Poor reactivity of meta-substituted aryl electrophiles

Early generation ligands like RuPhos and SPhos demonstrated excellent activity for para-substituted substrates but struggled with sterically congested systems. The introduction of 3-isopropoxy and 2',4',6'-triisopropyl groups in the current ligand marked a breakthrough in several respects:

Structural Innovations

  • Lower Ring Substitution : The 2',4',6'-triisopropyl configuration creates a three-dimensional steric shield around the phosphorus center, disfavoring bimolecular decomposition pathways.
  • Upper Ring Modulation : The 3-isopropoxy and 6-methoxy groups adopt a twisted biphenyl conformation, reducing π-backbonding competition while maintaining electron donation to the metal.
  • Phosphine Coordination : The tert-butyl groups enforce a near-perfect trigonal planar geometry at phosphorus, enhancing oxidative addition kinetics.

Table 2: Molecular Characteristics of this compound

Property Value/Description Source
Molecular Formula C₃₃H₅₃O₂P
Molecular Weight 512.75 g/mol
Key Substituents 2× tert-butyl, 3-isopropoxy, 6-methoxy, 2',4',6'-triisopropyl
Steric Volume (%VBur) ~58% (estimated)

This ligand’s significance lies in its ability to stabilize low-coordinate metal centers while resisting deleterious side reactions. In palladium-catalyzed C–N couplings, it enables the cross-coupling of primary alkylamines—a transformation historically plagued by β-hydride elimination. The isopropoxy group’s conformational flexibility further allows accommodation of meta-substituted aryl halides, expanding the synthetic toolbox for pharmaceutical intermediates.

Properties

Molecular Formula

C33H53O2P

Molecular Weight

512.7 g/mol

IUPAC Name

ditert-butyl-[3-methoxy-6-propan-2-yloxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C33H53O2P/c1-20(2)24-18-25(21(3)4)29(26(19-24)22(5)6)30-27(34-15)16-17-28(35-23(7)8)31(30)36(32(9,10)11)33(12,13)14/h16-23H,1-15H3

InChI Key

NADNMVSCJPVHTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC(C)C)OC)C(C)C

Origin of Product

United States

Preparation Methods

Directed Ortho-Lithiation and Phosphination

One of the most reliable methods involves directed ortho-lithiation of the biphenyl intermediate, followed by reaction with chlorodi-tert-butylphosphine:

Step Reagents/Conditions Description
1 Biphenyl derivative with 3-isopropoxy, 6-methoxy, and 2',4',6'-triisopropyl substituents Starting material prepared via cross-coupling or substitution
2 n-Butyllithium (n-BuLi), THF, -78°C Lithiation at 2-position of biphenyl ring
3 Chlorodi-tert-butylphosphine, -78°C to room temperature Quenching lithiate to form phosphine bond
4 Inert atmosphere (N2 or Ar), glovebox purification Isolation of air-sensitive phosphine

This method ensures regioselective phosphination and high yields of the desired phosphine ligand.

Palladium-Catalyzed Phosphination

Alternatively, palladium-catalyzed cross-coupling of aryl halides with di-tert-butylphosphine reagents can be employed:

Step Reagents/Conditions Description
1 2-bromo-3-isopropoxy-6-methoxy-2',4',6'-triisopropylbiphenyl Aryl halide precursor
2 Pd catalyst (e.g., Pd2(dba)3), ligand, base (e.g., NaOtBu), solvent (toluene) Catalytic phosphination reaction
3 Di-tert-butylphosphine or its precursor Phosphine source
4 Inert atmosphere, elevated temperature (80-110°C) Reaction conditions for coupling

This method is advantageous for scalability and avoids the use of strong bases like n-BuLi.

Research Findings and Optimization

  • Yield and Purity: Reported yields for the phosphination step range from 70% to 90%, with final product purity exceeding 98% as confirmed by quantitative NMR and HPLC analysis.

  • Air Sensitivity: The phosphine product is highly air-sensitive; thus, all manipulations post-phosphination require inert atmosphere techniques to prevent oxidation.

  • Scale-Up: Custom synthesis providers report flexible production from gram to kilogram scale, maintaining consistent purity and batch-to-batch reproducibility.

  • Functional Group Compatibility: The presence of isopropoxy and methoxy groups requires careful control of reaction conditions to avoid side reactions such as demethylation or cleavage.

Comparative Data Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield Purity Achieved
Directed Ortho-Lithiation + Phosphination n-BuLi, chlorodi-tert-butylphosphine High regioselectivity, well-established Requires low temperature, air-sensitive intermediates 75-85% ≥98%
Pd-Catalyzed Phosphination Pd catalyst, di-tert-butylphosphine, base Scalable, milder conditions Catalyst cost, longer reaction times 70-90% ≥98%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation to form phosphine oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. For example, it can react with alkyl halides to form phosphonium salts.

    Coordination: As a ligand, it coordinates with transition metals to form complexes. These complexes are often used in catalytic processes such as cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, strong nucleophiles like Grignard reagents.

    Coordination: Transition metals such as palladium, platinum, and nickel.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Phosphonium salts.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine is in cross-coupling reactions. It has been shown to significantly enhance the efficiency of palladium-catalyzed processes. These reactions include:

  • Aryl and Vinyl Triflate Conversions : The ligand facilitates the conversion of aryl and vinyl triflates into corresponding products with high yields.
  • O-Arylation of Ethyl Acetohydroximates : This reaction benefits from the ligand's ability to stabilize palladium intermediates, leading to improved reaction rates.
  • Conversion of Aryl Chlorides and Nonaflates : It effectively catalyzes the transformation of aryl chlorides and nonaflates into nitroaromatics, showcasing its versatility in functional group transformations .

1.2 Reaction Conditions Optimization

The use of this compound allows for milder reaction conditions compared to other ligands. This characteristic not only enhances reaction selectivity but also minimizes side reactions, making it an attractive choice for synthetic chemists.

Mechanistic Insights

Understanding the mechanism by which this compound operates is crucial for improving its applications. Studies have indicated that:

  • The steric bulk provided by the tert-butyl groups stabilizes the palladium center during catalytic cycles.
  • The electronic properties imparted by the methoxy and isopropoxy substituents enhance the ligand's ability to coordinate with palladium, facilitating effective catalysis .

Mechanism of Action

The mechanism by which di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic processes. The steric bulk of the ligand influences the spatial arrangement of the metal center, thereby affecting the reactivity and selectivity of the catalytic process. The electronic properties of the ligand also play a crucial role in stabilizing the metal center and facilitating the transfer of electrons during the catalytic cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is part of a broader class of biphenylphosphine ligands. Key structural analogs and their distinguishing features include:

(a) Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (t-Bu-XPhos)
  • CAS : 564483-19-8
  • Molecular Formula : C₂₉H₄₅P
  • Molecular Weight : 424.64 g/mol
  • Key Differences : Lacks the 3-isopropoxy and 6-methoxy groups present in the target compound. Simpler steric profile makes it more cost-effective but less tunable for specific catalytic applications .
(b) 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl (Tetramethyl di-tBuXPhos)
  • CAS : 857356-94-6
  • Molecular Formula : C₃₃H₅₃P
  • Molecular Weight : 480.74 g/mol
  • Key Differences : Replaces oxygen-containing substituents (isopropoxy, methoxy) with methyl groups at positions 3, 4, 5, and 4. Enhanced electron-donating properties but reduced solubility in polar solvents .
(c) Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
  • CAS : 1262046-13-8
  • Molecular Formula : C₃₂H₅₁O₂P
  • Molecular Weight : 498.72 g/mol
  • Key Differences : Features a tert-butyl group at position 4' and dimethoxy groups at positions 3 and 6. Slightly lower molecular weight and altered steric bulk compared to the target compound .
(d) (3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane
  • CAS : 2489243-29-8
  • Molecular Formula : C₃₅H₅₃O₂P
  • Molecular Weight : 536.77 g/mol
  • Key Differences : Substitutes tert-butylphosphine with dicyclohexylphosphine. Increased hydrophobicity and distinct coordination behavior with transition metals .
(e) t-BuBrettPhos (3,6-Dimethoxy-2′,4′,6′-triisopropylbiphenyl-2-yl)bis(tert-butyl)phosphine
  • CAS : 1160861-53-9
  • Molecular Formula : C₃₃H₅₃O₂P
  • Molecular Weight : 512.75 g/mol
  • Key Differences : Structural isomer of the target compound with methoxy groups at positions 3 and 6 instead of isopropoxy and methoxy. Subtle differences in electronic properties influence catalytic efficiency .

Physicochemical and Functional Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents Purity Applications
1262046-35-4 (Target) 512.75 3-isopropoxy, 6-methoxy >98% Cross-coupling, pharmaceutical intermediates
564483-19-8 (t-Bu-XPhos) 424.64 No oxygen substituents >98% General-purpose ligand
857356-94-6 (Tetramethyl) 480.74 3,4,5,6-tetramethyl >98% Electron-rich catalysis
1262046-13-8 498.72 4'-tert-butyl, 3,6-dimethoxy >98% Specialized catalysis
2489243-29-8 536.77 Dicyclohexylphosphine, tert-butoxy >98% Hydrophobic reaction media

Performance in Catalytic Reactions

  • Target Compound : The 3-isopropoxy and 6-methoxy groups enhance solubility in ethers and alcohols, making it suitable for Suzuki-Miyaura couplings in polar solvents .
  • t-Bu-XPhos: Simpler structure enables faster reaction kinetics in non-polar solvents but is less effective in oxygen-sensitive reactions .
  • t-BuBrettPhos : Demonstrates superior performance in Buchwald-Hartwig aminations due to its balanced steric and electronic profile .

Biological Activity

Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine (CAS No. 1160861-53-9) is a phosphine compound that has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C33H53O2P
  • Molecular Weight : 512.75 g/mol
  • Structure : The compound features a biphenyl core with multiple isopropyl and methoxy substituents, contributing to its steric and electronic properties.

Phosphines are known to exhibit various biological activities, primarily through their ability to act as ligands in coordination chemistry and as intermediates in organic synthesis. The biological activity of this compound can be attributed to:

  • Antioxidant Activity : Phosphines can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : They may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
  • Anticancer Properties : Some phosphine derivatives have shown selective cytotoxicity against cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study demonstrated that certain phosphine derivatives exhibited significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that phosphine compounds can selectively induce apoptosis in cancer cells. For instance, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth .
  • Mechanistic Insights :
    • The compound's mechanism was further elucidated through studies on its interaction with cellular targets. It was found that the phosphine moiety could interfere with signaling pathways essential for cancer cell survival .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

What are the critical synthetic challenges in preparing Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine, and how can steric hindrance be managed?

Answer:
The synthesis involves constructing a highly substituted biphenyl backbone with bulky tert-butyl, isopropyl, and alkoxy groups. Key challenges include:

  • Steric hindrance : Bulky substituents (e.g., 2',4',6'-triisopropyl) slow down coupling reactions. Using palladium catalysts with electron-rich ligands (e.g., RuPhos or XPhos derivatives) improves cross-coupling efficiency .
  • Phosphine installation : The phosphine group is sensitive to oxidation. Reactions must be conducted under inert atmospheres, and intermediates should be purified via column chromatography under nitrogen .
  • Purification : High steric bulk reduces crystallinity. Recrystallization in hexane/ethyl acetate mixtures or preparative HPLC is recommended .

What advanced spectroscopic and computational methods are used to confirm the structure and electronic properties of this phosphine ligand?

Answer:

  • NMR spectroscopy : 31^{31}P NMR identifies the phosphine environment (δ ~15–25 ppm for arylphosphines). 1^{1}H and 13^{13}C NMR resolve substituent effects, e.g., methoxy vs. isopropoxy groups .
  • X-ray crystallography : Resolves steric parameters (e.g., Tolman cone angle) and confirms regiochemistry of biphenyl substituents .
  • DFT calculations : Predict electron-donating capacity (via %VBur_{\text{Bur}} metric) and optimize ligand geometry for catalytic applications .

How does the ligand’s substituent pattern influence its performance in palladium-catalyzed cross-coupling reactions?

Answer:

  • Steric effects : The 2',4',6'-triisopropyl groups create a large cone angle (~160°), favoring oxidative addition in aryl halide activation but potentially slowing transmetallation. Balancing steric bulk with methoxy/isopropoxy groups improves substrate scope .
  • Electronic effects : Methoxy groups enhance electron-donating capacity, stabilizing Pd(0) intermediates. Isopropoxy substituents modulate solubility in nonpolar solvents .
  • Case study : In Suzuki-Miyaura couplings, this ligand achieves >90% yield for aryl chlorides at 0.5 mol% Pd loading, outperforming less bulky ligands like PPh3_3 .

How can researchers resolve contradictions in catalytic activity data when using this ligand across different reaction systems?

Answer:
Contradictions often arise from:

  • Substrate compatibility : Electron-deficient aryl halides require higher ligand loading (1–2 mol%) than electron-rich ones. Pre-catalyst screening (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) is critical .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility but may deactivate Pd(0). Mixed solvent systems (toluene/water) optimize biphasic reactions .
  • Additive interactions : K3_3PO4_4 enhances base-mediated steps but can precipitate Pd species. Use Cs2_2CO3_3 or KOt-Bu for sensitive substrates .

What protocols ensure the stability and reproducibility of catalytic systems employing this ligand?

Answer:

  • Storage : Store the ligand at –20°C under argon. Desiccate to prevent hydrolysis of the phosphine group .
  • Pre-catalyst preparation : Pre-form Pd-ligand complexes (e.g., [Pd(allyl)Cl]2_2) to avoid variability in situ .
  • Reaction monitoring : Use GC-MS or LC-HRMS to detect ligand decomposition (e.g., oxidation to phosphine oxide) .

How does this ligand compare to structurally similar phosphines (e.g., t-BuXPhos, RockPhos) in C–N bond-forming reactions?

Answer:

  • t-BuXPhos : Smaller cone angle (~140°) accelerates transmetallation but reduces steric protection of Pd centers. This ligand’s triisopropyl groups improve selectivity for hindered substrates .
  • RockPhos : Contains a methyl group instead of methoxy, reducing electron donation. Comparative studies show 10–15% higher yields for Buchwald-Hartwig aminations with the methoxy variant .

What strategies mitigate ligand leaching in heterogeneous catalytic systems?

Answer:

  • Immobilization : Graft the ligand onto silica supports via silyl ether linkages. This reduces leaching by >80% in flow reactors .
  • Bidentate ligands : Combine with N-heterocyclic carbenes (NHCs) to form chelating Pd complexes, enhancing stability .

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